9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)-
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Overview
Description
9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Substitution Reactions: The introduction of the N-(4-butylphenyl) and 2-chloro-9-(phenylmethyl) groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted purine compounds.
Scientific Research Applications
9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
9H-Purin-6-amine, N-(4-fluorophenyl)-: Similar structure but with a fluorine atom instead of a butyl group.
9H-Purin-2-amine, N-(4-butylphenyl)-: Similar structure but lacks the 2-chloro and 9-(phenylmethyl) groups.
Uniqueness
The uniqueness of 9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
125802-44-0 |
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Molecular Formula |
C22H22ClN5 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
9-benzyl-N-(4-butylphenyl)-2-chloropurin-6-amine |
InChI |
InChI=1S/C22H22ClN5/c1-2-3-7-16-10-12-18(13-11-16)25-20-19-21(27-22(23)26-20)28(15-24-19)14-17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,25,26,27) |
InChI Key |
IBENBZXSOOWVKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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